molecular formula C15H16O4 B173937 7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one CAS No. 16712-77-9

7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one

Cat. No. B173937
CAS RN: 16712-77-9
M. Wt: 260.28 g/mol
InChI Key: TVQVDZKWITZCIB-UHFFFAOYSA-N
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Description

7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one, also known as umbelliferone-6-carboxylic acid, is a natural product derived from the roots of Angelica archangelica. This compound has been found to possess various biological activities and has been the subject of several scientific studies.

Scientific Research Applications

Crystal Structure Analysis

  • Mixed Crystals with Imperatorin and Phellopterin : The compound has been studied in the context of mixed crystals with imperatorin and phellopterin. These studies provide insights into the crystal structure characterized by C—H...O, C—H...π, and π-π interactions, essential for understanding the molecular conformations and interactions (Cox et al., 2003).

Synthesis and Chemical Modification

  • Towards Synthesis of Platachromone B : Research has been conducted on strategies to synthesize platachromone B starting from related compounds, indicating the versatility of 7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one in synthetic chemistry (Baptista et al., 2014).
  • Synthesis of Novel Pyrano[2,3-f]chromenone Derivatives : The compound's derivatives have been synthesized, demonstrating its potential as a precursor in the creation of new chemical entities (Alizadeh et al., 2015).

Antimicrobial Activity

  • Novel Compounds with Antimicrobial Properties : Studies have been done on the synthesis of novel derivatives that exhibit significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Mandala et al., 2013).

Antioxidant Properties

  • Radical Scavenger Activity : The antioxidant properties of derivatives have been explored using quantum mechanics, indicating their capacity as radical scavengers, particularly against hydroperoxyl radical (Marino et al., 2016).

Cytotoxic Effects

  • Cytotoxic Constituents from Clausena lansium : The compound and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines, providing insights into their potential therapeutic applications (Jiang et al., 2014).

Photoluminescence Studies

  • Synthesis and Photoluminescence of Derivatives : Research has been conducted on the synthesis of derivatives and their photoluminescence properties, showcasing their potential in optical applications (Song et al., 2014).

Radiation Effects

  • Modification and Radiation Effects : Studies have shown the modification of compounds after gamma radiation exposure, revealing the compound's potential in dosimetry and radiation effect research (Mir et al., 2014).

Photocyclisation and Dealkoxylation

  • Phototransformation Studies : The compound has been involved in studies focusing on phototransformation, emphasizing its role in photochemical reactions and potential in synthetic organic chemistry (Khanna et al., 2015).

properties

CAS RN

16712-77-9

Product Name

7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

7-methoxy-6-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C15H16O4/c1-10(2)6-7-18-14-8-11-4-5-15(16)19-12(11)9-13(14)17-3/h4-6,8-9H,7H2,1-3H3

InChI Key

TVQVDZKWITZCIB-UHFFFAOYSA-N

SMILES

CC(=CCOC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C

Canonical SMILES

CC(=CCOC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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